molecular formula C19H9BrF6N4OS B395439 3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B395439
M. Wt: 535.3g/mol
InChI Key: YXVIOVXZWRJCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of bromine, thienyl, and trifluoromethyl groups

Properties

Molecular Formula

C19H9BrF6N4OS

Molecular Weight

535.3g/mol

IUPAC Name

3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H9BrF6N4OS/c20-14-15(17(31)27-10-4-1-3-9(7-10)18(21,22)23)29-30-13(19(24,25)26)8-11(28-16(14)30)12-5-2-6-32-12/h1-8H,(H,27,31)

InChI Key

YXVIOVXZWRJCIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CS4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CS4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of the thienyl and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups and exhibit similar chemical properties.

    Thienyl-substituted pyrazoles: Compounds with thienyl groups attached to pyrazole rings, showing comparable reactivity and applications.

Uniqueness

3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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